molecular formula C15H14BrFN4O2 B2699874 (5-Bromopyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 2034273-75-9

(5-Bromopyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone

Katalognummer B2699874
CAS-Nummer: 2034273-75-9
Molekulargewicht: 381.205
InChI-Schlüssel: FUHBZXPLJZMXTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(5-Bromopyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a pyridine ring, a pyrimidine ring, and a piperidine ring, all of which are common structures in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound or its analogs could involve the use of Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonism and Antidepressant Potential

One area of research involves exploring the compound's potential as a serotonin receptor agonist. For instance, derivatives of pyridinemethylamine, which share structural similarities with the mentioned compound, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives have shown enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration, with particular derivatives binding with higher affinity and selectivity to 5-HT1A receptors. This suggests potential antidepressant capabilities, as demonstrated by the significant inhibition of immobility in the forced swimming test (FST) in rats, indicating marked antidepressant potential (Vacher et al., 1999).

Antimicrobial Activity

Another application is in the field of antimicrobial research. Synthesis and in vitro studies of related 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have demonstrated good antimicrobial activity against tested pathogenic bacterial and fungal strains. This highlights the potential utility of such compounds in developing new antimicrobial agents with significant activity profiles (Mallesha & Mohana, 2014).

Neuropathic Pain Management

Research also extends to neuropathic pain management, where high-efficacy 5-HT1A receptor activation by similar compounds has shown a curative-like action on allodynia in rats with spinal cord injury. This suggests that certain derivatives might offer new therapeutic avenues for the treatment of chronic and neuropathic pain conditions (Colpaert et al., 2004).

P2X7 Receptor Antagonism for Mood Disorders

Additionally, compounds containing fluoropyrimidin and piperidinyl groups have been explored for their P2X7 receptor antagonism, which is relevant for mood disorders. A dipolar cycloaddition reaction facilitated the discovery of potent P2X7 receptor antagonists, indicating potential applications in treating mood disorders based on receptor occupancy and tolerability in preclinical models (Chrovian et al., 2018).

Orexin Receptor Antagonism in Eating Disorders

Research into orexin receptor mechanisms and compulsive food consumption has identified compounds structurally similar to (5-Bromopyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone. These studies suggest that selective antagonism at orexin receptors, particularly OX1R, could represent novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Zukünftige Richtungen

The future directions for research on this compound could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential applications in fields such as medicinal chemistry. Given its complex structure, it could also serve as a starting point for the synthesis of a variety of other compounds .

Eigenschaften

IUPAC Name

(5-bromopyridin-3-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrFN4O2/c16-11-4-10(5-18-6-11)14(22)21-3-1-2-13(9-21)23-15-19-7-12(17)8-20-15/h4-8,13H,1-3,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHBZXPLJZMXTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.